



# Measuring IL-17 Levels in HBV Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a significant role in the pathogenesis of various inflammatory and autoimmune diseases. Emerging evidence suggests that IL-17 is also involved in the immunopathology of Hepatitis B Virus (HBV) infection, contributing to liver inflammation, fibrosis, and disease progression.[1][2][3][4] Elevated levels of IL-17 have been observed in patients with chronic hepatitis B (CHB), and these levels often correlate with the severity of liver damage.[1] Therefore, accurate measurement of IL-17 levels in HBV patients is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and developing novel treatment strategies.

This document provides detailed application notes and protocols for the quantification of IL-17 levels in samples from HBV patients, tailored for researchers, scientists, and drug development professionals.

### Data Presentation: IL-17 Levels in HBV Patients

The following table summarizes quantitative data on IL-17 levels in various cohorts of HBV patients and healthy controls, as reported in several studies. This allows for a comparative overview of the current literature.



| Patient Cohort                                           | Sample Type   | IL-17<br>Concentration<br>(pg/mL) | Reference |
|----------------------------------------------------------|---------------|-----------------------------------|-----------|
| Healthy Controls                                         | Serum         | 28.2 ± 7.78                       | <u></u>   |
| Serum                                                    | 58.23 ± 10.33 |                                   |           |
| Chronic Hepatitis B<br>(CHB)                             | Serum         | 38.9 ± 11.34                      |           |
| Serum                                                    | 75.35 ± 33.58 |                                   |           |
| HBV-related Liver<br>Cirrhosis (LC)                      | Serum         | 63.9 ± 18.82                      |           |
| HBV-related Primary<br>Hepatocellular<br>Carcinoma (PHC) | Serum         | 46.8 ± 14.39                      |           |
| HBV-related Chronic<br>Liver Failure (CLF)               | Serum         | 44.0 ± 3.78                       |           |
| CHB with HBV DNA<br><2000 IU/mL                          | Serum         | 30.66                             |           |
| CHB with HBV DNA<br>2000-10^7 IU/mL                      | Serum         | 26.87                             |           |
| CHB with HBV DNA >10^7 IU/mL                             | Serum         | 24.42                             |           |
| CHB with HBV DNA <2x10^2 IU/mL                           | Serum         | 71.54                             |           |
| CHB with HBV DNA <2x10^3 IU/mL                           | Serum         | 72.48                             |           |
| CHB with HBV DNA <2x10^4 IU/mL                           | Serum         | 81.2                              |           |
| CHB with HBV DNA<br>>2x10^4 IU/mL                        | Serum         | 74.6                              |           |



| Spontaneous<br>Clearance (SC) of<br>HBV | Serum | Higher than CHB<br>group                              |
|-----------------------------------------|-------|-------------------------------------------------------|
| HBeAg Positive CHB                      | Serum | Significantly increased compared to HBeAg negative    |
| Severe Chronic<br>Hepatitis B           | Serum | Significantly higher<br>than mild and<br>moderate CHB |

## **Experimental Protocols**

This section provides detailed methodologies for the three most common techniques used to measure IL-17 levels: Enzyme-Linked Immunosorbent Assay (ELISA), Luminex Assay, and Intracellular Cytokine Staining (ICS) followed by Flow Cytometry.

### **Protocol 1: IL-17 Quantification by ELISA**

Principle: The sandwich ELISA is a highly sensitive method for quantifying a specific antigen (in this case, IL-17) in a sample. An antibody specific to IL-17 is pre-coated onto a microplate. Samples and standards are added, and the IL-17 present binds to the antibody. A second, enzyme-conjugated antibody that also recognizes IL-17 is then added, forming a "sandwich". A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of IL-17 in the sample.

#### Materials:

- Human IL-17 ELISA Kit (e.g., from R&D Systems, Invitrogen, or other reputable suppliers)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Wash buffer (usually provided in the kit or can be prepared as PBS with 0.05% Tween-20)
- Distilled or deionized water



Serum or plasma samples from HBV patients and healthy controls

#### Procedure:

- · Sample Collection and Preparation:
  - Collect whole blood from patients and controls.
  - For serum, allow the blood to clot at room temperature for 30 minutes to 2 hours, then centrifuge at 1000 x g for 15-20 minutes. Collect the supernatant (serum).
  - For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant (plasma).
  - Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
- Reagent Preparation:
  - Bring all reagents and samples to room temperature before use.
  - Prepare wash buffer, standards, and other reagents as per the manufacturer's instructions
    provided in the ELISA kit. It is highly recommended to run standards and samples in
    duplicate or triplicate.
- Assay Protocol:
  - Add 100 μL of Assay Diluent to each well of the microplate.
  - Add 100 μL of standard, control, or sample to the appropriate wells.
  - Cover the plate with a sealer and incubate at room temperature for 2-3 hours (incubation times may vary between kits).
  - Aspirate each well and wash four times with wash buffer. Ensure complete removal of liquid at each step.
  - Add 200 μL of the conjugated secondary antibody to each well.



- Cover the plate and incubate at room temperature for 1-2 hours.
- Repeat the aspiration and washing step.
- Add 200 μL of substrate solution to each well.
- Incubate the plate at room temperature, protected from light, for 20-30 minutes.
- $\circ~$  Add 50  $\mu L$  of stop solution to each well. The color in the wells should change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes.
- Data Analysis:
  - Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
  - Use the standard curve to determine the concentration of IL-17 in the samples.

## Protocol 2: Multiplex Analysis of IL-17 using Luminex Assay

Principle: The Luminex assay is a bead-based immunoassay that allows for the simultaneous measurement of multiple analytes in a single sample. Each analyte is captured by a specific antibody coupled to a set of fluorescently-coded magnetic beads. A second, biotinylated detection antibody is used to create a sandwich, and a fluorescent reporter molecule (streptavidin-phycoerythrin) binds to the biotin. The beads are then read by a Luminex instrument, which uses lasers to identify the bead set (and thus the analyte) and quantify the reporter fluorescence, which is proportional to the analyte concentration.

#### Materials:

- Human IL-17 Luminex Assay Kit (e.g., from R&D Systems, Bio-Techne, or other suppliers)
- Luminex instrument (e.g., MAGPIX®, Luminex® 200™, or FLEXMAP 3D®)
- Microplate shaker



- Pipettes and pipette tips
- Wash buffer
- Serum or plasma samples

#### Procedure:

- Sample and Reagent Preparation:
  - Prepare samples as described in the ELISA protocol.
  - Prepare standards, beads, and other reagents according to the kit manufacturer's protocol.
- Assay Protocol:
  - Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
  - Wash the beads using a magnetic plate washer.
  - Add 50 μL of standard or sample to the appropriate wells.
  - Incubate the plate on a shaker at room temperature for 2 hours.
  - Wash the beads.
  - Add the biotinylated detection antibody cocktail to each well.
  - Incubate on a shaker at room temperature for 1 hour.
  - Wash the beads.
  - Add streptavidin-phycoerythrin (SAPE) to each well.
  - Incubate on a shaker at room temperature for 30 minutes.
  - Wash the beads and resuspend them in sheath fluid.



- Data Acquisition and Analysis:
  - Acquire data on a Luminex instrument.
  - Analyze the data using the instrument's software to generate a standard curve and calculate the concentration of IL-17 in the samples.

## Protocol 3: Intracellular IL-17 Staining and Flow Cytometry

Principle: This technique identifies and quantifies the frequency of IL-17-producing cells within a heterogeneous cell population, such as peripheral blood mononuclear cells (PBMCs). Cells are first stimulated to produce cytokines. A protein transport inhibitor is added to trap the cytokines within the cells. The cells are then stained for surface markers to identify the cell population of interest (e.g., CD4+ T cells). Subsequently, the cells are fixed and permeabilized to allow for intracellular staining with a fluorescently-labeled anti-IL-17 antibody. The stained cells are then analyzed by flow cytometry.

#### Materials:

- Ficoll-Paque for PBMC isolation
- Cell culture medium (e.g., RPMI-1640)
- Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4)
- Fluorescently-labeled anti-human IL-17 antibody and corresponding isotype control
- Fixation and permeabilization buffers
- Flow cytometer

#### Procedure:



#### PBMC Isolation:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

#### Cell Stimulation:

- Resuspend PBMCs in complete cell culture medium.
- Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C in a CO2 incubator.

#### Surface Staining:

- Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
- Incubate the cells with fluorescently-labeled antibodies against surface markers (e.g., anti-CD4) for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.

#### Fixation and Permeabilization:

- Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
- Wash the cells with permeabilization buffer.

#### Intracellular Staining:

- Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently-labeled anti-IL-17 antibody and its isotype control.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
  - Resuspend the cells in FACS buffer.



- · Acquire data on a flow cytometer.
- Analyze the data using flow cytometry analysis software to gate on the cell population of interest (e.g., CD4+ T cells) and determine the percentage of IL-17-positive cells.

## Mandatory Visualizations IL-17 Signaling Pathway in HBV Infection



Click to download full resolution via product page

Caption: IL-17 signaling in HBV infection.

## **Experimental Workflow for Measuring IL-17**





Click to download full resolution via product page

Caption: Workflow for IL-17 measurement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Increased Th17 cells contribute to disease progression in patients with HBV-associated liver cirrhosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of Interleukin-17 associated with disease progression and liver fibrosis with hepatitis B virus infection: IL-17 in HBV infection PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunity and Fibrogenesis: The Role of Th17/IL-17 Axis in HBV and HCV-induced Chronic Hepatitis and Progression to Cirrhosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Measuring IL-17 Levels in HBV Patients: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420637#how-to-measure-il-17-levels-in-hbv-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com